molecular formula C22H25FN2O5S B2861798 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethan-1-one CAS No. 923226-66-8

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethan-1-one

Cat. No.: B2861798
CAS No.: 923226-66-8
M. Wt: 448.51
InChI Key: GVPYHZWRJAXVRU-UHFFFAOYSA-N
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Description

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethan-1-one is a complex organic compound with potential applications in various fields of scientific research. The compound is characterized by its unique spirocyclic structure, which includes a sulfonyl group, a phenoxyacetyl group, and a diazaspirodecane core. This combination of functional groups and structural features makes it an interesting subject for study in chemistry, biology, and medicine.

Scientific Research Applications

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a useful tool for studying biochemical pathways.

    Medicine: The compound could have potential as a pharmaceutical agent, either as a drug itself or as a precursor to other drugs.

    Industry: Its chemical properties may make it useful in industrial processes, such as catalysis or materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic diazaspirodecane core.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Attachment of the Phenoxyacetyl Group: The phenoxyacetyl group is attached via an acylation reaction, using phenoxyacetyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing a sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or amines.

Mechanism of Action

The mechanism by which 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethan-1-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethan-1-one include other spirocyclic compounds with sulfonyl and phenoxyacetyl groups. Examples include:

  • 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
  • This compound derivatives with different substituents on the phenyl or spirocyclic rings.

Uniqueness

The uniqueness of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]-2-phenoxyethan-1-one lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties

Properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O5S/c1-17-15-19(7-8-20(17)23)31(27,28)25-13-14-30-22(25)9-11-24(12-10-22)21(26)16-29-18-5-3-2-4-6-18/h2-8,15H,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPYHZWRJAXVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)COC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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